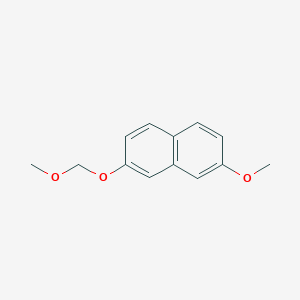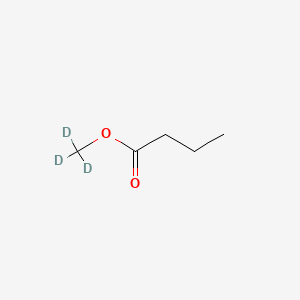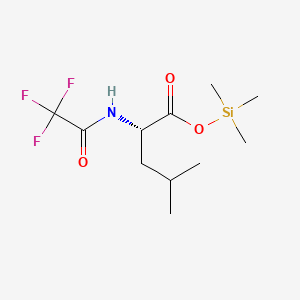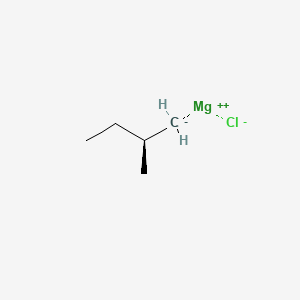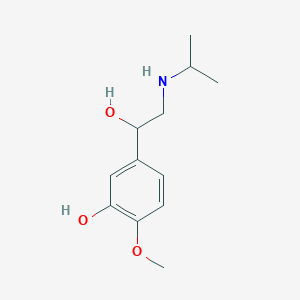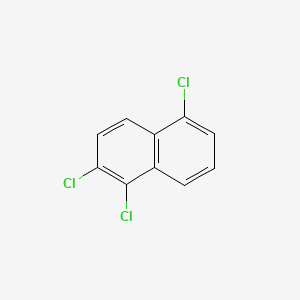![molecular formula C28H46O3 B15289533 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane: is a chemical compound that belongs to the class of dioxanes. It is characterized by the presence of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This compound is often used as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with 9-octadecen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can take place, where functional groups on the dioxane ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds .
Biology: This compound has applications in biological research, particularly in the study of lipid metabolism and signaling pathways. It is used to investigate the interactions between lipids and proteins in cellular processes .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the formulation of products with specific properties .
Wirkmechanismus
The mechanism of action of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to lipid receptors and modulate signaling pathways involved in cellular processes. This interaction can influence various biological functions, including cell growth, differentiation, and metabolism .
Vergleich Mit ähnlichen Verbindungen
2-[(9Z)-9-Octadecenyloxy]-1,3-propanediol: This compound is structurally similar and also acts as an endogenous cannabinoid receptor ligand.
9(Z)-Octadecenoyl-L-Carnitine: Another compound with a similar octadecenyl group, used in lipid metabolism studies.
Uniqueness: 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C28H46O3 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
5-[(Z)-octadec-9-enoxy]-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9- |
InChI-Schlüssel |
CGMMVQPBUJBHBM-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


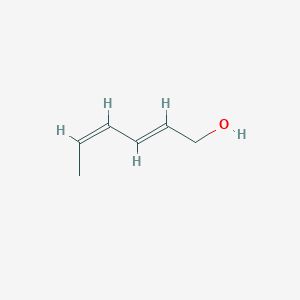
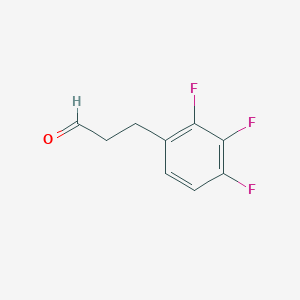


![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)
